molecular formula C24H20N6O3 B11610997 N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11610997
M. Wt: 440.5 g/mol
InChI Key: GQTAXUKZAYIDMG-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a fused triazatricyclo core, furan, pyridine, and carboxamide moieties.

Properties

Molecular Formula

C24H20N6O3

Molecular Weight

440.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H20N6O3/c1-15-6-7-20-28-22-19(24(32)29(20)13-15)10-18(23(31)27-12-17-5-3-9-33-17)21(25)30(22)14-16-4-2-8-26-11-16/h2-11,13,25H,12,14H2,1H3,(H,27,31)

InChI Key

GQTAXUKZAYIDMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCC5=CC=CO5)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with other nitrogen-containing heterocycles, such as triazole derivatives. For example, compounds 16 and 17 in include triazole rings and fluorinated alkyl chains but lack the fused triazatricyclo core . Key structural distinctions include:

  • Triazatricyclo Core : Unique to the target compound, this rigid framework may enhance binding specificity compared to simpler triazole analogs.
  • Substituent Diversity : The furan and pyridine groups introduce distinct electronic and steric effects, differing from the fluorinated chains in compounds 16 and 17 , which confer hydrophobicity and metabolic stability .

Table 1: Structural Comparison

Feature Target Compound Compound 16/17 ()
Core Structure Triazatricyclo Triazole-linked tetrahydrofuran
Key Substituents Furan, pyridine Fluorinated alkyl chains
Molecular Weight* High (estimated >500 g/mol) Extremely high (due to C11F17)
Bioactivity Potential Likely enzyme inhibition Antiviral/protease inhibition

*Molecular weights inferred from structural complexity.

Electronic and Reactivity Profiles

The compound’s electronic properties are influenced by its conjugated system and heteroatoms. highlights that isovalency (similar valence electron counts) rather than strict isoelectronicity determines reactivity in cluster compounds. Here, the triazatricyclo core’s electron-rich nature may facilitate interactions with electrophilic targets, akin to how fluorinated groups in compounds 16/17 modulate electronic environments .

Physicochemical Properties

emphasizes that substituent positioning affects hydrogen bonding (HB) and retention behavior.

Biological Activity

N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound known for its unique tricyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and a triazatricyclo framework with an imino group and various side chains that may enhance its biological interactions.

PropertyDetails
Molecular Formula C18H19N5O3
Molecular Weight 345.38 g/mol
IUPAC Name N-[(furan-2-yl)methyl]-6-imino-13-methyl...
Structural Features Furan ring, imino group, triazatricyclo core

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit potent antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's unique structure may allow it to interact with specific molecular targets involved in cancer cell proliferation. Preliminary studies suggest it may inhibit key enzymes or receptors that facilitate tumor growth.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The imino group can form hydrogen bonds with active sites on target enzymes, potentially inhibiting their function.
  • Receptor Interaction : The furan ring may interact with specific receptors involved in cell signaling pathways.
  • Structural Modifications : Substituents such as the pyridinyl group may enhance solubility and bioavailability, facilitating better interaction with biological targets.

Case Study 1: Antibacterial Activity

A study focusing on derivatives of the compound demonstrated significant inhibition against Mycobacterium tuberculosis, highlighting its potential as a lead compound for tuberculosis treatment .

Case Study 2: Anticancer Effects

In vitro studies indicated that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that it may serve as a promising candidate for further development in cancer therapeutics .

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